

performance comparison of tantalum capacitors versus multilayer ceramic capacitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tantalum*
Cat. No.: *B148043*

[Get Quote](#)

A Comparative Guide to Tantalum and Multilayer Ceramic Capacitors

In the realm of electronic components, the selection of a suitable capacitor is paramount to ensuring circuit stability, reliability, and optimal performance. Among the most prevalent choices for surface-mount applications are **Tantalum** Capacitors and Multilayer Ceramic Capacitors (MLCCs). While both serve the fundamental purpose of storing and releasing electrical charge, their underlying materials and construction lead to significant differences in their electrical and mechanical properties. This guide provides an objective comparison of their performance, supported by experimental data and methodologies, to aid researchers, scientists, and engineers in making informed component decisions.

Performance Comparison: Tantalum vs. MLCC

The selection between **Tantalum** and MLCCs often depends on the specific requirements of the application, such as operating frequency, voltage, temperature stability, and physical space constraints.

Table 1: Key Electrical and Performance Characteristics

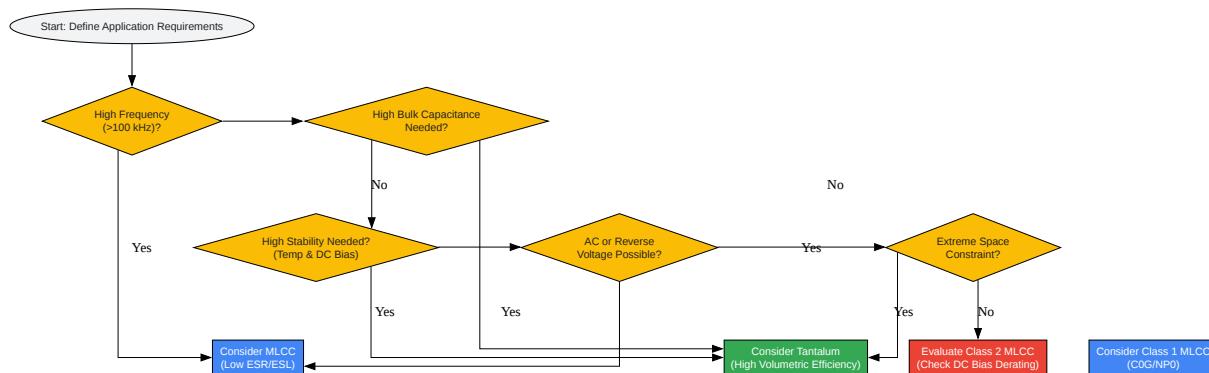
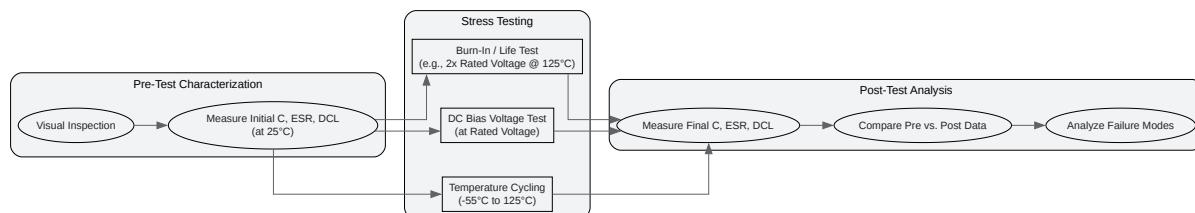

Parameter	Tantalum Capacitors	Multilayer Ceramic Capacitors (MLCCs)
Dielectric Material	Tantalum Pentoxide (Ta_2O_5)[1]	Ceramic (e.g., Barium Titanate, Titanium Dioxide)[2][3]
Capacitance Range	High; up to 1,000 μF [4]	Wide range, but lower maximum values than Tantalum[4][5]
Volumetric Efficiency	Excellent, high capacitance in small packages[3][6][7]	High, but generally lower than Tantalum for high capacitance values[6][8]
Polarization	Polarized; must be correctly oriented in DC circuits[3][9][10]	Non-polarized; suitable for both DC and AC circuits[3][9][10]
DC Leakage Current (DCL)	Higher (e.g., $\sim 2.96 \mu A$ for a $47\mu F$, 6.3V part)[11]	Lower (e.g., $\sim 0.59 \mu A$ for a $47\mu F$, 6.3V part)[5][11]
Voltage Rating	Lower, typically from 4V to 50V[4][5]	Higher, can operate safely up to 12kV[4][5]
Aging	No known aging or wear-out mechanism[1][9]	Class 2 MLCCs exhibit a logarithmic decrease in capacitance over time[1][6]
Failure Mode	Can fail as a short circuit, especially MnO_2 types[3][6][12]	Can fail short or open; susceptible to cracking from mechanical stress[3][6]
Microphonics	Not susceptible to microphonic effects.	Class 2 MLCCs are piezoelectric and can generate audible noise[4][13]

Table 2: Performance Under Varying Conditions

Parameter	Tantalum Capacitors	Multilayer Ceramic Capacitors (MLCCs)
Capacitance vs. Temperature	Stable; capacitance increases slightly and linearly with temperature[1][4][11]	Class 1 (C0G/NP0) are very stable. Class 2 (X7R, Y5V) show significant, non-linear capacitance changes[2][3][4]
Capacitance vs. DC Bias	Very stable; capacitance value is not significantly affected by applied voltage[1][11][13]	Class 2 MLCCs can lose a significant portion (up to 70% or more) of their capacitance at the rated voltage[1][3][11]
Equivalent Series Resistance (ESR)	Higher at high frequencies (>100 kHz)[4]. Lower at low frequencies[4].	Very low at high frequencies[4] [10][13]. Higher at low frequencies[4].
Equivalent Series Inductance (ESL)	Higher, partly due to lead frame construction[13]	Very low, making them ideal for high-frequency applications[10][13]


Logical and Experimental Workflows

The following diagrams illustrate the decision-making process for capacitor selection and a generalized workflow for performance evaluation.

[Click to download full resolution via product page](#)

Caption: Capacitor selection workflow based on key application requirements.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for capacitor performance evaluation.

Experimental Protocols

Objective performance comparison relies on standardized testing methodologies. The key experiments cited in this guide follow these general protocols:

- Impedance, ESR, and ESL Measurement:
 - Objective: To characterize the capacitor's parasitic resistance and inductance across a range of frequencies.
 - Methodology: An impedance analyzer is used to measure the impedance magnitude and phase of the capacitor from low frequencies (e.g., 100 Hz) to high frequencies (e.g., >1 MHz).[2][13] From this data, the Equivalent Series Resistance (ESR) and Equivalent Series Inductance (ESL) can be calculated.[13] MLCCs generally exhibit lower ESR at frequencies above 100 kHz, while **tantalum** capacitors may have lower ESR at lower frequencies.[4][13]
- DC Leakage Current (DCL) and Insulation Resistance (IR) Test:
 - Objective: To measure the small current that flows through the dielectric when a DC voltage is applied.

- Methodology: The capacitor is connected to a power supply set to its rated DC voltage, often through a series resistor (e.g., 1 kΩ).[11] The voltage is applied for a stabilization period (e.g., 30 minutes), after which the resulting current is measured.[14] For **Tantalum** capacitors, this is typically expressed as DCL in microamps. For MLCCs, it is often specified as Insulation Resistance (IR) in megaohms, from which the DCL can be calculated using Ohm's law.[11]
- Temperature Characteristic Test:
 - Objective: To determine the stability of capacitance over the capacitor's operating temperature range.
 - Methodology: The capacitor is placed in a thermal chamber. Its capacitance is measured at room temperature (25°C) and then at various temperature points across its operating range (e.g., -55°C to +125°C). The percentage change in capacitance from the initial value is recorded. **Tantalum** capacitors typically show a slight, linear increase in capacitance with temperature, whereas Class 2 MLCCs exhibit a significant, non-linear decrease at temperature extremes.[1][4][11]
- DC Bias Voltage Test:
 - Objective: To measure the effect of applied DC voltage on the capacitance value.
 - Methodology: Using an LCR meter with a DC bias capability, the capacitance is first measured with no applied voltage. The measurement is then repeated at various DC voltage levels up to the capacitor's rated voltage. The change in capacitance is recorded. This test demonstrates that the capacitance of **Tantalum** devices remains largely unchanged, while Class 2 MLCCs can experience a severe drop in effective capacitance. [1][11]
- Burn-In / Accelerated Life Test:
 - Objective: To evaluate the reliability and identify early failures by subjecting the capacitor to stressful conditions.
 - Methodology: Capacitors are subjected to a voltage higher than their rated working voltage (e.g., twice the rated voltage) at an elevated temperature (e.g., 85°C or 125°C) for

a specified duration (e.g., 96 to 168 hours).[15] Electrical parameters are measured before and after the test to evaluate the component's reliability and stability.[15]

Summary and Conclusion

The choice between **Tantalum** and Multilayer Ceramic Capacitors is not a matter of which is universally superior, but which is best suited for a specific application.

- **Tantalum** Capacitors are the preferred choice for applications requiring high capacitance in a compact, space-constrained design, coupled with excellent capacitance stability across temperature and DC voltage.[3][4][11] Their primary drawbacks are their polarized nature, higher DC leakage current, and a short-circuit failure mode that necessitates careful voltage derating.[3][6]
- Multilayer Ceramic Capacitors (MLCCs) excel in high-frequency applications due to their very low ESR and ESL.[3][10][13] They are non-polarized, generally more cost-effective, and have higher voltage ratings.[3][7][10] However, designers must be cautious of the significant capacitance loss in Class 2 MLCCs due to DC bias and temperature, as well as their susceptibility to mechanical cracking and piezoelectric noise.[4][6][13]

Ultimately, a thorough understanding of these performance trade-offs, validated by the experimental data and protocols outlined in this guide, is crucial for the development of reliable and high-performance electronic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. passive-components.eu [passive-components.eu]
2. A Comparison Between Tantalum And Ceramic Multilayer Capacitors samaterials.co.uk
3. flywing-tech.com [flywing-tech.com]
4. blog.knowlescapacitors.com [blog.knowlescapacitors.com]

- 5. Choosing between ceramic and tantalum capacitors - 31 October 2007 - Dataweek [dataweek.co.za]
- 6. Tantalum vs. Ceramic Capacitor: How to Choose Right Component [lcsc.com]
- 7. ushappower.com [ushappower.com]
- 8. MLCC vs. Tantalum Capacitors: Which Is Better for Medical Applications? [eureka.patsnap.com]
- 9. sensiblemicro.com [sensiblemicro.com]
- 10. electroniccomponent.com [electroniccomponent.com]
- 11. Challenge Validation [avnet.com]
- 12. electronics.stackexchange.com [electronics.stackexchange.com]
- 13. kyocera-avx.com [kyocera-avx.com]
- 14. cybenetics.com [cybenetics.com]
- 15. blog.knowlescapacitors.com [blog.knowlescapacitors.com]
- To cite this document: BenchChem. [performance comparison of tantalum capacitors versus multilayer ceramic capacitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148043#performance-comparison-of-tantalum-capacitors-versus-multilayer-ceramic-capacitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com